Boc-L-Homoser-Obzl
Overview
Description
Boc-L-Homoser-Obzl, also known as benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate, is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound is widely used in various scientific fields due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-Homoser-Obzl is typically synthesized through a multi-step process involving the protection of amino acids. The synthesis begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base. The hydroxyl group is then protected using benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Homoser-Obzl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and benzyl protecting groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
Scientific Research Applications
Boc-L-Homoser-Obzl has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-L-Homoser-Obzl involves its ability to act as a protecting group for amino acids. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins involved in peptide synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Serine Benzyl Ester: Similar in structure but with a serine backbone.
Boc-L-Threonine Benzyl Ester: Similar but with a threonine backbone.
Boc-L-Homoserine Methyl Ester: Similar but with a methyl ester group instead of a benzyl ester.
Uniqueness
Boc-L-Homoser-Obzl is unique due to its specific combination of Boc and benzyl protecting groups, which provide dual protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required .
Properties
IUPAC Name |
benzyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTGYJUMDNISEP-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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